molecular formula C18H16O4 B5790397 7,8-dimethoxy-2-methyl-3-phenylchromen-4-one

7,8-dimethoxy-2-methyl-3-phenylchromen-4-one

Cat. No.: B5790397
M. Wt: 296.3 g/mol
InChI Key: TYKATCRWZJBINM-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-methyl-3-phenylchromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound is characterized by its chromen-4-one core structure, substituted with methoxy groups at positions 7 and 8, a methyl group at position 2, and a phenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-methyl-3-phenylchromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde as starting materials. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-methyl-3-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-methyl-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It can inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-2-methyl-3-phenylchromen-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.

    5,7-Dimethoxy-2-methyl-3-phenylchromen-4-one: Methoxy groups at different positions.

    7-Methoxy-2-methyl-3-phenylchromen-4-one: Only one methoxy group.

Uniqueness

7,8-Dimethoxy-2-methyl-3-phenylchromen-4-one is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy groups at positions 7 and 8 may enhance its antioxidant properties compared to similar compounds with different substitutions.

Properties

IUPAC Name

7,8-dimethoxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-15(12-7-5-4-6-8-12)16(19)13-9-10-14(20-2)18(21-3)17(13)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKATCRWZJBINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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